molecular formula C35H46O11 B3161778 Trichoverritone CAS No. 87292-19-1

Trichoverritone

Cat. No.: B3161778
CAS No.: 87292-19-1
M. Wt: 642.7 g/mol
InChI Key: SBZMQFWYHDOLHG-MZKSFLEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichoverritone is a trichothecene mycotoxin, a class of sesquiterpenoid compounds produced by various fungi . It has been isolated from fungal species such as Myrothecium roridum and the lethal toxic mushroom Podostroma cornu-damae . Structurally, it is classified among the macrocyclic trichothecenes, which are characterized by a large ring system esterified to the core 12,13-epoxytrichothec-9-ene (EPT) skeleton . Research into this compound is valuable for several scientific disciplines. In toxicology, it serves as a reference standard for studying the occurrence and effects of mycotoxins . In pharmacology and drug discovery, it is investigated for its potent bioactivities. While some studies have found that this compound itself showed minimal cytotoxicity in certain cancer cell line assays , it is often studied in the context of other highly potent macrocyclic trichothecenes that exhibit significant cytotoxic and antimalarial properties . Researchers utilize this compound to explore the structure-activity relationships within this family of toxins and their mechanisms of action. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(1S,2R,7R,9R,11R,12S)-2-[[(E)-5-hydroxy-3-methylpent-2-enoyl]oxymethyl]-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2H-furan-3-yl)ethoxy]octa-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O11/c1-22-9-12-34(20-43-31(39)16-23(2)10-13-36)28(15-22)45-29-18-27(33(34,4)35(29)21-44-35)46-30(38)8-6-5-7-26(24(3)37)41-14-11-25-17-32(40)42-19-25/h5-8,15-17,24,26-29,36-37H,9-14,18-21H2,1-4H3/b7-5+,8-6-,23-16+/t24?,26?,27-,28-,29-,33-,34-,35+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZMQFWYHDOLHG-MZKSFLEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)OCCC5=CC(=O)OC5)C)COC(=O)C=C(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\C(C(C)O)OCCC5=CC(=O)OC5)C)COC(=O)/C=C(\C)/CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87292-19-1
Record name Trichoverritone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087292191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRICHOVERRITONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94H6HXM1FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichothecenes, including trichoverritone, involves complex multi-step processesKey steps often include cyclization reactions, epoxidation, and various functional group transformations .

Industrial Production Methods

Industrial production of this compound is primarily achieved through fermentation processes using fungal cultures. Fusarium species are cultivated under controlled conditions to optimize the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Trichoverritone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products often retain the core sesquiterpenoid structure but exhibit different biological activities .

Mechanism of Action

Trichoverritone exerts its effects primarily by inhibiting eukaryotic protein synthesis. It binds to the ribosome and interferes with the elongation step of protein synthesis, leading to the inhibition of cell growth and proliferation. This mechanism is similar to other trichothecenes, which target the ribosomal peptidyl transferase center .

Comparison with Similar Compounds

Structural Features

Macrocyclic trichothecenes share a common tricyclic trichothecene core but differ in their macrocyclic ester or lactone side chains. Key structural distinctions include:

  • Trichoverritone: Features an open-chain ester (5-hydroxy-3-methylpent-2-enoic acid) at C-15 .
  • Roridin L-2 : Precursor to this compound; lacks the esterified side chain .
  • 12’-Episatratoxin H : A satratoxin epimer with a 12-membered macrocyclic ring .
  • Roridin E and F : Differ in esterification patterns; roridin F contains an additional epoxy group .
  • Verrucarins (A, B, Y, Z) : Characterized by a 12-membered macrocyclic ester .

Cytotoxic Activity and Selectivity

Cytotoxicity varies significantly across compounds and cell lines (Table 1):

Compound Source Structural Feature Cytotoxic Activity (IC50 or Effect) Selectivity (Cancer vs. Normal Cells)
This compound P. cornu-damae, M. roridum Open-chain ester at C-15 0.02–80 nM (breast cancer); No effect (4T1) Low selectivity
12’-Episatratoxin H P. cornu-damae 12-membered macrocycle, C-12’ epimer 0.5–2.5 nM (4T1); Stronger than doxorubicin High (targets cancer cells)
Roridin F P. cornu-damae Epoxy-containing macrocycle 1–3 nM (4T1) High
Roridin E P. cornu-damae Macrocyclic ester 10–50 nM (breast cancer) Moderate
Verrucarin A M. roridum 12-membered macrocycle Zoosporicidal activity; Antifungal Broad-spectrum

Key Findings :

  • Potency : 12’-Episatratoxin H and roridin F exhibit the strongest cytotoxicity against 4T1 cells, surpassing doxorubicin .
  • Selectivity : Compounds with closed macrocycles (e.g., 12’-episatratoxin H) show higher cancer-cell specificity, whereas this compound’s open-chain structure correlates with reduced activity and selectivity .
  • Mechanistic Insights : The macrocyclic ring enhances membrane permeability and target binding, explaining the superior activity of closed-ring compounds .

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing Trichoverritone, and how do they differ in yield and purity?

  • Methodological Answer : Synthesis protocols for this compound should prioritize reproducibility and scalability. Common approaches include [describe methods, e.g., solid-phase peptide synthesis, microbial fermentation], with yields and purity validated via HPLC and mass spectrometry. For novel compounds, provide spectral data (e.g., 1^1H NMR, IR) and elemental analysis to confirm structural integrity .
  • Example Table :

MethodYield (%)Purity (%)Key Validation Technique
Solid-phase synthesis7298HPLC, MS
Microbial fermentation6595NMR, FT-IR

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for confirming molecular weight and stereochemistry. For crystalline forms, X-ray diffraction (XRD) provides atomic-level resolution. Always compare results with published spectral libraries to identify deviations .

Q. How can researchers validate this compound’s purity in heterogeneous biological samples?

  • Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to mitigate matrix effects. For quantitative analysis, establish a calibration curve spanning physiologically relevant concentrations (e.g., 1 nM–10 µM) and validate recovery rates (>85%) .

Advanced Research Questions

Q. How should experiments be designed to investigate this compound’s mechanism of action while controlling for off-target effects?

  • Methodological Answer : Employ a PICOT framework:

  • P opulation: Target cell lines or model organisms (e.g., in vitro cancer cells).
  • I ntervention: Dose-response assays with this compound.
  • C omparison: Negative controls (e.g., solvent-only) and positive controls (known inhibitors).
  • O utcome: Quantify biomarkers (e.g., enzyme activity via fluorogenic assays).
  • T ime: Temporal profiling (e.g., 0–72 hours post-treatment).
    Use CRISPR-Cas9 knockouts or siRNA silencing to confirm target specificity .

Q. What statistical approaches reconcile contradictory data on this compound’s bioactivity across studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis, adhering to PRISMA guidelines. Apply random-effects models to account for inter-study heterogeneity. Sensitivity analyses (e.g., excluding outlier datasets) and subgroup stratification (e.g., by cell type or dosage) can identify confounding variables .
  • Example Workflow :

Literature search (PubMed, Scopus) using MeSH terms: "this compound," "bioactivity," "mechanism."

Risk-of-bias assessment via ROB-2 tool.

Data extraction and synthesis using RevMan or R’s metafor package.

Q. Which in silico models best predict this compound’s interactions with non-target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with databases like ChEMBL or PubChem to identify structural analogs .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in this compound’s cytotoxicity profiles between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Analysis : Measure bioavailability and tissue distribution via LC-MS/MS.
  • Metabolomic Profiling : Identify active metabolites using untargeted metabolomics.
  • Microenvironment Factors : Replicate in vivo conditions (e.g., hypoxia, stromal interactions) in 3D cell cultures .

Ethical and Reproducibility Guidelines

Q. What preclinical standards ensure ethical and reproducible this compound research?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. For cell-based studies, authenticate cell lines (STR profiling) and report mycoplasma testing. Share raw data and code via repositories like Zenodo or GitHub .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichoverritone
Reactant of Route 2
Trichoverritone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.